(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate (S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 1808097-71-3
VCID: VC6161543
InChI: InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-7,13,16H,8-11H2/t13-/m0/s1
SMILES: C1C=CCN(C1CO)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H17NO3
Molecular Weight: 247.294

(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate

CAS No.: 1808097-71-3

Cat. No.: VC6161543

Molecular Formula: C14H17NO3

Molecular Weight: 247.294

* For research use only. Not for human or veterinary use.

(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate - 1808097-71-3

Specification

CAS No. 1808097-71-3
Molecular Formula C14H17NO3
Molecular Weight 247.294
IUPAC Name benzyl (2S)-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Standard InChI InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-7,13,16H,8-11H2/t13-/m0/s1
Standard InChI Key KNESSVMWPUAPEL-ZDUSSCGKSA-N
SMILES C1C=CCN(C1CO)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate (C₁₄H₁₇NO₃) features a partially saturated pyridine core fused with a hydroxymethyl substituent at the 6-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position . The stereogenic center at C2 confers chirality, critical for its interactions with biological targets. Key structural parameters include:

PropertyValueSource
Molecular Weight247.29 g/mol
XLogP3-AA1.7
Topological Polar Surface Area49.8 Ų
Hydrogen Bond Donors1
Defined Stereocenters1 (S-configuration)

The SMILES notation C1C=CCN([C@@H]1CO)C(=O)OCC2=CC=CC=C2 unambiguously defines the stereochemistry and connectivity.

Spectroscopic Characterization

1H NMR (500 MHz, CDCl₃) data from synthetic studies reveal distinct resonances:

  • δ 7.09 (t, 1H, ArH, J = 7.9 Hz)

  • δ 4.22 (br. s, 2H, CH₂)

  • δ 3.63 (s, 2H, NH₂)

  • δ 2.77 (t, 2H, CH₂, J = 10.7 Hz)

IR spectroscopy identifies characteristic absorptions at 3443 cm⁻¹ (O-H stretch) and 1651 cm⁻¹ (C=O of carbamate), confirming functional group integrity.

Synthetic Methodologies

Boronate-Mediated Coupling

A robust synthesis employs tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate as a key intermediate . General Procedure B involves:

  • Reagents: Aryl halide (0.25 mmol), PdXPhos G2 (0.01 eq.), Pd/C (0.12 eq.), K₃PO₄ (3 eq.)

  • Conditions: 1,4-dioxane/water, 80°C for 4 h

  • Workup: NH₄HCO₂/MeOH quench, Celite filtration, and chromatography (20–30% EtOAc/hexanes)

This method achieves 50–99% yields for Cbz-protected derivatives .

Chiral Resolution

Chiral HPLC using a Chiralpak IA column (30% IPA/hexanes isocratic, 20 min) resolves enantiomers, ensuring >99% ee for the (S)-enantiomer.

Pharmacological Interactions of Dihydropyridine Analogues

CompoundA₁ Kᵢ (μM)A₃ Kᵢ (μM)Selectivity (A₃/A₁)
Niguldipine (14)0.120.151.25
MRS1097 (28)5.30.09655

Substituents at the 4- and 6-positions critically modulate receptor selectivity . The hydroxymethyl group in (S)-benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate may similarly influence target engagement.

Calcium Channel Interactions

Analytical and Computational Profiles

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 60% MeCN/H₂O) shows a retention time of 8.2 min, with >95% purity . Chiral separations require specialized columns due to the molecule’s polar surface area (49.8 Ų) .

In Silico Predictions

  • ADMET Properties: Moderate aqueous solubility (LogS = -3.1), high intestinal absorption (HIA = 92%)

  • Target Prediction: Similarity to niguldipine suggests possible α₁-adrenergic receptor affinity

Applications in Drug Discovery

Intermediate in Peptide Mimetics

The Cbz-protected amine and hydroxymethyl group enable its use in synthesizing constrained peptidomimetics. For example, coupling with Fmoc-amino acids yields macrocyclic kinase inhibitors .

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